1-Chloro-3-methylbutan-2-ol

Description

Contextualization within the Halogenated Alcohol Class

Halogenated alcohols, or halohydrins, are organic molecules that feature both a halogen atom and a hydroxyl group on adjacent carbon atoms. prezi.comfiveable.me 1-Chloro-3-methylbutan-2-ol fits squarely into this category, specifically as a chlorohydrin. fiveable.me The presence of both the chloro and hydroxyl functional groups on a butane (B89635) backbone defines its fundamental chemical behavior.

The reactivity of halogenated alcohols is dictated by the interplay between the electron-withdrawing nature of the halogen and the nucleophilic and hydrogen-bonding capabilities of the hydroxyl group. prezi.com These compounds are versatile intermediates in organic synthesis. For instance, in the presence of a base, they can undergo an intramolecular SN2 reaction to form epoxides. wikipedia.org This reactivity is a cornerstone of their utility in creating more complex molecules.

The halogenation of alcohols is a fundamental transformation in organic chemistry, allowing for the conversion of alcohols into alkyl halides. chemistrywithdrsantosh.com This can be achieved using various reagents, such as hydrogen halides, phosphorus trihalides, and thionyl chloride. chemistrywithdrsantosh.comyoutube.com The choice of reagent and reaction conditions can influence the mechanism, which can proceed via either an SN1 or SN2 pathway depending on the structure of the alcohol (primary, secondary, or tertiary). studysmarter.co.uk

Structural Peculiarities and Chirality of this compound

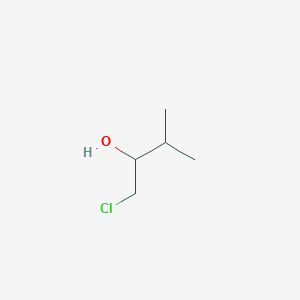

The structure of this compound (C5H11ClO) consists of a four-carbon chain with a chlorine atom attached to the first carbon, a hydroxyl group on the second carbon, and a methyl group branching from the third carbon. nih.gov This arrangement makes it a secondary alcohol, as the hydroxyl-bearing carbon is attached to two other carbon atoms.

A key structural feature of this compound is its chirality. The carbon atom bonded to the hydroxyl group (C-2) is a stereocenter, as it is attached to four different groups: a chloromethyl group (-CH2Cl), an isopropyl group (-CH(CH3)2), a hydroxyl group (-OH), and a hydrogen atom. This means that this compound can exist as a pair of enantiomers, (R)-1-chloro-3-methylbutan-2-ol and (S)-1-chloro-3-methylbutan-2-ol. The specific three-dimensional arrangement, or stereochemistry, of these enantiomers can be critical in enantioselective reactions. vulcanchem.com

The presence of the isopropyl group introduces steric hindrance around the reactive centers, which can influence the rates and outcomes of its chemical reactions. For example, secondary alcohols like this one typically undergo SN1 reactions more slowly than tertiary alcohols due to lesser carbocation stability.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H11ClO | nih.govchembk.com |

| Molecular Weight | 122.59 g/mol | nih.govchembk.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 55033-10-8 | nih.gov |

| SMILES | CC(C)C(CCl)O | nih.govuni.lu |

| InChIKey | OATUOZRGCOGQQF-UHFFFAOYSA-N | nih.govuni.lu |

Historical Development and Emerging Research Avenues concerning this compound

The synthesis of halohydrins, in general, has been a long-established area of organic chemistry. A common method for their preparation is the reaction of an alkene with a halogen in the presence of water. wikipedia.orgkhanacademy.org For this compound, this would conceptually involve the reaction of 3-methyl-1-butene (B165623) with chlorine and water. Another established route is the reaction of an epoxide with a hydrohalic acid. wikipedia.org The reduction of the corresponding α-chloro ketone, 1-chloro-3-methylbutan-2-one (B1367078), would also yield this compound. nih.gov

Historically, the focus has been on the utility of such compounds as intermediates. The reaction of chlorohydrins with bases to form epoxides is a classic and industrially significant transformation. wikipedia.org

Emerging research is exploring more sophisticated applications and synthetic methods. For instance, there is growing interest in the enantioselective synthesis of chiral halohydrins. acs.org This can be achieved through methods like biocatalysis, using enzymes such as lipases for kinetic resolution, or through the use of chiral catalysts to direct the stereochemical outcome of the halogenation reaction.

Furthermore, highly reactive organolithium compounds bearing an alkoxide function at the β-position can be generated from chlorohydrins. These intermediates can then react with various electrophiles to produce mono- or bi-functionalized organic compounds. lookchem.com Research into the specific reactions of this compound, such as its behavior in the presence of Lewis acids for Friedel-Crafts type reactions, is also an area of potential investigation. vulcanchem.com The development of new catalytic systems for the selective functionalization of such molecules continues to be a promising avenue for future research.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO/c1-4(2)5(7)3-6/h4-5,7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATUOZRGCOGQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70510747 | |

| Record name | 1-Chloro-3-methylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55033-10-8 | |

| Record name | 1-Chloro-3-methylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloro 3 Methylbutan 2 Ol

Established Synthetic Routes and Precursors to 1-Chloro-3-methylbutan-2-ol

Traditional methods for synthesizing this compound rely on well-established organic reactions. These routes utilize readily available precursors and offer reliable, albeit sometimes limited, control over stereoselectivity and environmental impact.

Hydrochlorination of Unsaturated Alcohols

The hydrochlorination of unsaturated alcohols presents a direct method for the synthesis of chlorohydrins. In the context of this compound, the logical precursor would be an isomeric methylbutenol. The reaction involves the addition of a chlorine atom and a hydroxyl group across a carbon-carbon double bond. The regioselectivity of this addition is a critical factor, governed by the electronic and steric properties of the substrate.

For instance, the reaction of an alkene with a halogen in the presence of water is a common method for producing halohydrins. This reaction proceeds via a halonium ion intermediate, which is then attacked by water. In the case of an unsaturated alcohol, the hydroxyl group's proximity can influence the reaction's outcome.

While specific literature detailing the direct hydrochlorination of a suitable methylbutenol to yield this compound is not abundant, the general principles of halohydrin formation from alkenes are well-documented.

Reduction Strategies for Halogenated Ketones and Aldehydes (e.g., 1-Chloro-3-methylbutan-2-one)

A prominent and widely applicable method for the synthesis of this compound is the reduction of the corresponding α-chloro ketone, 1-chloro-3-methylbutan-2-one (B1367078). This approach is advantageous as it allows for the formation of the desired alcohol functionality from a carbonyl group, a transformation for which numerous reducing agents are available. The choice of reducing agent can influence the reaction's efficiency and, in some cases, its stereoselectivity.

Commonly employed reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the carbonyl carbon, which, upon workup, yields the secondary alcohol.

| Precursor | Reducing Agent | Product | Reference |

| 1-Chloro-3-methylbutan-2-one | Sodium Borohydride | This compound | General knowledge |

| 1-Chloro-3-methylbutan-2-one | Lithium Aluminum Hydride | This compound | General knowledge |

The reduction of α-halo ketones is a foundational reaction in organic synthesis and provides a reliable pathway to the corresponding halohydrins.

Halogenation of Relevant Alcohol Derivatives

Another synthetic strategy involves the selective halogenation of a suitable diol precursor, such as 3-methylbutane-1,2-diol (B1200908). This method requires a reagent that can selectively replace one of the hydroxyl groups with a chlorine atom. Reagents like thionyl chloride (SOCl₂) or hydrogen chloride (HCl) can be employed for this purpose.

The challenge in this approach lies in achieving regioselectivity, as both the primary and secondary hydroxyl groups of 3-methylbutane-1,2-diol could potentially be replaced. Reaction conditions, such as temperature and the choice of solvent, can be optimized to favor the desired product.

Novel and Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for synthesizing chlorohydrins. These approaches aim to reduce waste, improve atom economy, and enhance stereoselectivity.

Stereoselective and Enantioselective Synthesis of this compound

The development of stereoselective and enantioselective methods for the synthesis of this compound is of significant interest, as the biological activity of chiral molecules is often dependent on their stereochemistry. A key strategy in this area is the asymmetric reduction of the prochiral ketone, 1-chloro-3-methylbutan-2-one.

This can be achieved using biocatalysts, such as enzymes, or chiral metal catalysts. For example, alcohol dehydrogenases (ADHs) from various microorganisms have been shown to catalyze the reduction of α-chloro ketones with high enantioselectivity.

| Catalyst Type | Catalyst Example | Substrate | Product Enantiomeric Excess (ee) | Reference |

| Biocatalyst | Alcohol Dehydrogenase | α-chloro ketones | Often >95% | General knowledge |

| Metal Catalyst | Chiral Ruthenium Complexes | α-chloro ketones | High | General knowledge |

Similarly, transition metal catalysts, such as those based on ruthenium, rhodium, or iridium, in combination with chiral ligands, can effect the highly enantioselective hydrogenation of α-chloro ketones. These methods provide access to specific stereoisomers of this compound.

Catalytic Synthesis of this compound

Catalytic approaches to the synthesis of this compound offer advantages in terms of efficiency and sustainability. One such approach is the catalytic ring-opening of a suitable epoxide, such as 3-methyl-1,2-epoxybutane, with a chlorine source like hydrogen chloride.

Lewis acids or other catalysts can be employed to facilitate this reaction, enhancing its rate and potentially influencing its regioselectivity. The use of a catalyst reduces the need for stoichiometric reagents and can lead to milder reaction conditions.

The development of catalytic methods aligns with the principles of green chemistry by improving reaction efficiency and reducing waste.

Regiochemical Control in this compound Synthesis

The reaction between an unsymmetrical alkene like 3-methyl-1-butene (B165623) and a halogen in water can potentially yield two different regioisomers: this compound and 2-chloro-3-methylbutan-1-ol. However, the reaction is highly regioselective, predominantly forming this compound. chegg.com

This regiochemical outcome is governed by Markovnikov's rule and the reaction mechanism, which proceeds through a cyclic chloronium ion intermediate. leah4sci.commasterorganicchemistry.com

Formation of the Chloronium Ion : The electrophilic chlorine atom is attacked by the π-electrons of the alkene's double bond, forming a bridged, three-membered chloronium ion.

Nucleophilic Attack by Water : The nucleophile, in this case, a water molecule, then attacks one of the carbon atoms of the chloronium ion. The attack occurs at the more substituted carbon atom. This is because the more substituted carbon can better stabilize the partial positive charge that develops in the transition state as the C-Cl bond begins to break. leah4sci.com In the case of the chloronium ion from 3-methyl-1-butene, the secondary carbon (C2) is more substituted than the primary carbon (C1).

Deprotonation : The subsequent attack by water leads to an oxonium ion, which is then deprotonated by another water molecule to yield the final neutral chlorohydrin product. leah4sci.com

Therefore, the hydroxyl group adds to the more substituted carbon (C2), and the chlorine atom remains on the less substituted carbon (C1), ensuring the selective synthesis of this compound.

Optimization of Reaction Conditions and Yields for this compound

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of solvent, temperature, and the nature of the chlorinating agent.

Solvent System : The reaction is typically performed in a biphasic system or in a solvent that can dissolve both the nonpolar alkene and provide a source of water. Acetone-water or tetrahydrofuran (B95107) (THF)-water mixtures are common. The concentration of water is crucial; a large excess of water favors the formation of the chlorohydrin over the competing dichlorination side product.

Temperature : Halohydrin formation is generally an exothermic reaction. Lower temperatures (e.g., 0-10 °C) are often employed to control the reaction rate, minimize the formation of byproducts, and enhance the stability of the chloronium ion intermediate.

Chlorinating Agent : While chlorine gas is effective, its use can be hazardous. N-chlorosuccinimide (NCS) is a solid, easier-to-handle alternative that provides a controlled release of electrophilic chlorine in aqueous media, often leading to higher yields and cleaner reactions.

The following interactive table summarizes how different reaction parameters can influence the synthesis of chlorohydrins, which is applicable to the production of this compound.

| Parameter | Condition 1 | Condition 2 | Expected Outcome |

| Temperature | Low (e.g., 0 °C) | High (e.g., Room Temp) | Lower temperatures generally favor higher selectivity for the chlorohydrin over side products. |

| Solvent | High Water Concentration | Low Water Concentration | Higher water concentration increases the yield of the chlorohydrin relative to the vicinal dichloride. |

| Chlorinating Agent | Cl₂ gas | N-Chlorosuccinimide (NCS) | NCS is often safer and can lead to cleaner reactions with fewer byproducts. |

| pH | Neutral to slightly acidic | Basic | The reaction is typically run under neutral or slightly acidic conditions. Basic conditions can promote the subsequent conversion of the chlorohydrin to an epoxide. |

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity, while also considering the sustainability and safety of the process.

Chemical Reactivity and Transformation Mechanisms of 1 Chloro 3 Methylbutan 2 Ol

Nucleophilic Substitution Reactions of 1-Chloro-3-methylbutan-2-ol

Nucleophilic substitution reactions involve the replacement of the chlorine atom, a good leaving group, by a nucleophile. These reactions are fundamental to the chemical transformation of this compound.

The substitution of the chlorine atom in this compound can theoretically proceed via SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) mechanisms, each with distinct stereochemical outcomes.

SN2 Pathway : As a primary alkyl halide, this compound is expected to favor the SN2 mechanism. This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack). This process leads to an inversion of the stereochemical configuration at the carbon center. If the reaction were to start with a chiral enantiomer of this compound (chiral at C2, not C1), the SN2 reaction at C1 would not affect the stereocenter at C2. However, if the carbon bearing the chlorine were a stereocenter, a complete inversion would be observed.

SN1 Pathway : The SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. This pathway is highly disfavored for this compound because the departure of the chloride ion would generate a primary carbocation. Primary carbocations are highly unstable and their formation represents a significant energy barrier, making the SN1 route at the primary carbon kinetically unfeasible under typical conditions. If an SN1 reaction were to occur, the planar carbocation intermediate could be attacked by the nucleophile from either face, leading to a mixture of enantiomers, a process known as racemization.

Steric hindrance plays a critical role in determining the rate of SN2 reactions. In the SN2 mechanism, the nucleophile must approach the carbon atom bearing the leaving group. The presence of bulky substituents near the reaction center can impede this approach, slowing down the reaction.

For this compound, the primary carbon (C1) is bonded to the chlorine. However, the adjacent carbon (C2) is attached to a bulky isopropyl group. This isopropyl group creates significant steric hindrance, which can partially shield the C1 carbon from nucleophilic attack. Consequently, the SN2 reactivity of this compound is expected to be lower than that of less hindered primary alkyl halides like 1-chlorobutane (B31608) but greater than that of secondary or tertiary halides.

| Factor | Influence on this compound | Effect on SN2 Rate |

| Substrate Class | Primary (1°) Alkyl Halide | Favors SN2 pathway |

| Steric Hindrance | Isopropyl group on the β-carbon | Decreases SN2 rate compared to unbranched primary halides |

The reaction of this compound with a range of nucleophiles typically proceeds via the SN2 mechanism to yield various substituted products. The strength of the nucleophile is a key factor; strong nucleophiles are required for an efficient SN2 reaction.

Oxygen Nucleophiles : Strong oxygen-based nucleophiles, such as hydroxide (B78521) (OH⁻) or alkoxides (RO⁻), will react to form diols or ethers, respectively. For instance, reaction with aqueous sodium hydroxide would yield 3-methylbutane-1,2-diol (B1200908).

Nitrogen Nucleophiles : Ammonia (B1221849) (NH₃) and amines can act as nucleophiles, leading to the formation of amino alcohols. The initial substitution product with ammonia would be 1-amino-3-methylbutan-2-ol.

Sulfur Nucleophiles : Sulfur-based nucleophiles, like hydrosulfide (B80085) (SH⁻) or thiolates (RS⁻), are generally excellent nucleophiles and would react efficiently to produce mercapto-alcohols.

Carbon-based Nucleophiles : Nucleophiles such as the cyanide ion (CN⁻) are effective for forming new carbon-carbon bonds. The reaction with sodium cyanide would result in the formation of 2-hydroxy-4-methylpentanenitrile.

| Nucleophile | Reagent Example | Product of SN2 Reaction |

| Hydroxide (O-based) | Sodium Hydroxide (NaOH) | 3-Methylbutane-1,2-diol |

| Cyanide (C-based) | Sodium Cyanide (NaCN) | 2-Hydroxy-4-methylpentanenitrile |

| Hydrosulfide (S-based) | Sodium Hydrosulfide (NaSH) | 1-Mercapto-3-methylbutan-2-ol |

| Ammonia (N-based) | Ammonia (NH₃) | 1-Amino-3-methylbutan-2-ol |

Transformations Involving the Hydroxyl Group of this compound

The hydroxyl group in this compound is a primary site for various chemical transformations, allowing for the synthesis of a range of derivatives. The reactivity of this secondary alcohol is influenced by both the steric hindrance imparted by the adjacent isopropyl group and the electron-withdrawing inductive effect of the chlorine atom on the neighboring carbon.

Esterification Reactions and Efficiency Considerations

Esterification of this compound can be achieved through reaction with carboxylic acids or their derivatives, such as acid anhydrides or acyl chlorides. A common method involves the use of an acid catalyst, like sulfuric acid, in the presence of a carboxylic acid, or reacting the alcohol with an acid anhydride.

The efficiency of these reactions is subject to several factors. Steric hindrance around the secondary hydroxyl group, posed by the bulky isopropyl group, can decrease the rate of reaction compared to less hindered secondary or primary alcohols. Furthermore, the electron-withdrawing effect of the adjacent chlorine atom can reduce the nucleophilicity of the hydroxyl oxygen, potentially slowing down the reaction rate. To enhance the efficiency, the use of more reactive acylating agents like acyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine) can be employed to overcome the reduced reactivity of the alcohol.

Table 1: Factors Influencing Esterification Efficiency of this compound

| Factor | Influence on Reaction Rate | Rationale |

| Steric Hindrance | Decreases | The bulky isopropyl group impedes the approach of the acylating agent to the hydroxyl group. |

| Electronic Effects | Decreases | The electron-withdrawing chlorine atom reduces the nucleophilicity of the hydroxyl oxygen. |

| Reagent Choice | Can Increase | Use of more reactive reagents like acyl chlorides can overcome the inherent lower reactivity of the alcohol. |

| Catalyst | Increases | Acid catalysts protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic. A base is used with acyl chlorides to neutralize the HCl byproduct. |

Etherification Strategies

Etherification of this compound can be accomplished through various methods, with the intramolecular Williamson ether synthesis being a particularly significant pathway for this type of molecule. chemistrysteps.com

In the presence of a strong base, such as sodium hydride, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide can then undergo an intramolecular SN2 reaction, where the oxygen atom acts as a nucleophile and displaces the adjacent chlorine atom. chemistrysteps.com This process results in the formation of a cyclic ether, specifically an epoxide. For this compound, this intramolecular cyclization yields 2-isopropyl-oxirane. The efficiency of this reaction is generally high due to the favorability of forming a three-membered ring in this configuration.

Intermolecular etherification, for instance, by reacting the alcohol with an alkyl halide, is also possible but can be less efficient due to competing elimination reactions and the steric hindrance around the hydroxyl group.

Oxidation Reactions to Carbonyl Derivatives

As a secondary alcohol, this compound can be oxidized to form a ketone. The product of this oxidation is 1-chloro-3-methylbutan-2-one (B1367078). nih.gov Common oxidizing agents for this transformation include chromic acid (H₂CrO₄) and pyridinium (B92312) chlorochromate (PCC).

PCC is a milder reagent that is often preferred for converting secondary alcohols to ketones without the risk of over-oxidation or side reactions that can occur with stronger oxidizing agents like chromic acid. The reaction with PCC is typically carried out in an anhydrous solvent such as dichloromethane.

The presence of the electron-withdrawing chlorine atom can influence the rate of oxidation. Generally, electron-withdrawing groups tend to decrease the rate of chromic acid oxidation of alcohols.

Table 2: Common Oxidizing Agents for this compound

| Oxidizing Agent | Product | Typical Conditions | Notes |

| Pyridinium Chlorochromate (PCC) | 1-Chloro-3-methylbutan-2-one | Anhydrous CH₂Cl₂ | Milder reagent, good yields for secondary alcohols. |

| Chromic Acid (H₂CrO₄) | 1-Chloro-3-methylbutan-2-one | Aqueous acid | Stronger oxidizing agent. |

Dehydration Reactions and Alkene Formation

The acid-catalyzed dehydration of this compound is expected to proceed via an E1 elimination mechanism. This reaction involves the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄), followed by the loss of a water molecule to form a secondary carbocation intermediate. This carbocation can then lose a proton from an adjacent carbon to form an alkene.

Due to the structure of the initial carbocation, a mixture of alkene products is anticipated. Elimination of a proton from the carbon bearing the chlorine atom would yield 1-chloro-3-methylbut-2-ene. Elimination of a proton from the isopropyl group would lead to 1-chloro-3-methylbut-1-ene. According to Zaitsev's rule, the more substituted alkene is generally the major product. In this case, 1-chloro-3-methylbut-2-ene would be the expected major product from the initial secondary carbocation.

However, the initially formed secondary carbocation can also undergo rearrangement to a more stable carbocation, which will be discussed in the following section.

Rearrangement Reactions of this compound

Carbocation intermediates, such as the one formed during the acid-catalyzed dehydration of this compound, are susceptible to rearrangement to form more stable carbocations. A common type of rearrangement is the Wagner-Meerwein rearrangement, which involves a 1,2-hydride or 1,2-alkyl shift. wikipedia.orgthieme.de

In the case of the carbocation derived from this compound, a 1,2-hydride shift from the adjacent carbon of the isopropyl group to the secondary carbocation center would result in the formation of a more stable tertiary carbocation. This rearranged carbocation can then undergo deprotonation to yield different alkene products.

Table 3: Potential Products from Dehydration and Rearrangement of this compound

| Product | Formation Pathway | Expected Stability |

| 1-Chloro-3-methylbut-2-ene | Deprotonation of initial secondary carbocation | More substituted (Zaitsev product) |

| 1-Chloro-3-methylbut-1-ene | Deprotonation of initial secondary carbocation | Less substituted (Hofmann product) |

| 2-Chloro-3-methylbut-2-ene | Deprotonation of rearranged tertiary carbocation | Tetrasubstituted alkene (highly stable) |

| 2-Chloro-3-methylbut-1-ene | Deprotonation of rearranged tertiary carbocation | Disubstituted alkene |

Comparative Reactivity Studies of this compound with its Isomers and Analogues

The reactivity of this compound can be better understood by comparing it with its structural isomers and other related compounds. The key factors influencing reactivity are steric hindrance, electronic effects, and the stability of any intermediates formed during a reaction.

Comparison with Isomers:

2-Chloro-3-methylbutan-1-ol: This is a primary alcohol. Primary alcohols are generally less sterically hindered than secondary alcohols, which would favor reactions like esterification and some SN2-type processes at the hydroxyl group. However, for reactions proceeding through a carbocation (e.g., dehydration), the formation of a primary carbocation is highly unfavorable, making such reactions for this isomer less likely without rearrangement.

3-Chloro-3-methylbutan-2-ol: This is also a secondary alcohol. The chlorine atom is now on a tertiary carbon. In reactions involving the hydroxyl group, the steric environment is similar to this compound. However, in reactions that might involve the chlorine as a leaving group, this tertiary halide would favor SN1 reactions due to the formation of a stable tertiary carbocation.

1-Chloro-2-methylbutan-2-ol: This is a tertiary alcohol. Tertiary alcohols are significantly more sterically hindered, which would greatly retard the rate of reactions like esterification. However, they readily undergo dehydration via an E1 mechanism due to the formation of a stable tertiary carbocation.

3-Methylbutan-2-ol: This is the parent alcohol without the chlorine substituent. The absence of the electron-withdrawing chlorine atom makes the hydroxyl group more nucleophilic, leading to faster rates of esterification. In dehydration reactions, the carbocation intermediate is less destabilized by inductive effects compared to the chlorinated analogue.

The presence and position of the chlorine atom significantly impact the reactivity. In this compound, the chlorine atom's electron-withdrawing effect deactivates the hydroxyl group towards nucleophilic attack and destabilizes a nearby carbocation. This is in contrast to isomers where the chlorine is further away or on a carbon that is not directly involved in the initial stages of the reaction.

Table 4: Predicted Relative Reactivity of Isomeric Chlorinated Butanols in Selected Reactions

| Compound | Esterification Rate (relative) | Dehydration Rate (E1, relative) | Rationale |

| This compound | Moderate | Moderate | Secondary alcohol, electron-withdrawing group nearby. |

| 2-Chloro-3-methylbutan-1-ol | High | Low (without rearrangement) | Primary alcohol, less steric hindrance for esterification; unstable primary carbocation for dehydration. |

| 3-Chloro-3-methylbutan-2-ol | Moderate | Moderate | Secondary alcohol, similar sterics to the title compound. |

| 1-Chloro-2-methylbutan-2-ol | Low | High | Tertiary alcohol, high steric hindrance for esterification; stable tertiary carbocation for dehydration. |

| 3-Methylbutan-2-ol | High | High | Secondary alcohol, no deactivating chloro group. |

Stereochemical Investigations of 1 Chloro 3 Methylbutan 2 Ol

Analysis of Chiral Centers and Enantiomeric Forms of 1-Chloro-3-methylbutan-2-ol

This compound possesses two chiral centers, at the second and third carbon atoms (C2 and C3). The presence of these two stereocenters means that a maximum of four stereoisomers can exist (2^n, where n=2). These stereoisomers consist of two pairs of enantiomers.

The four stereoisomers are:

(2R, 3R)-1-chloro-3-methylbutan-2-ol

(2S, 3S)-1-chloro-3-methylbutan-2-ol

(2R, 3S)-1-chloro-3-methylbutan-2-ol

(2S, 3R)-1-chloro-3-methylbutan-2-ol

The pair (2R, 3R) and (2S, 3S) are enantiomers, being non-superimposable mirror images of each other. Similarly, the (2R, 3S) and (2S, 3R) forms constitute another pair of enantiomers. The relationship between any other pairing of these stereoisomers is diastereomeric. For instance, (2R, 3R)-1-chloro-3-methylbutan-2-ol is a diastereomer of (2R, 3S)-1-chloro-3-methylbutan-2-ol.

| Stereoisomer | Relationship to (2R, 3R)-isomer |

| (2S, 3S)-1-chloro-3-methylbutan-2-ol | Enantiomer |

| (2R, 3S)-1-chloro-3-methylbutan-2-ol | Diastereomer |

| (2S, 3R)-1-chloro-3-methylbutan-2-ol | Diastereomer |

Enantioselective Synthesis Strategies for this compound

The controlled synthesis of a specific enantiomer of this compound can be achieved through various enantioselective strategies. A prominent approach is the asymmetric reduction of the corresponding prochiral ketone, 1-chloro-3-methyl-2-butanone.

Asymmetric Catalytic Hydrogenation:

This method involves the use of a chiral metal catalyst to stereoselectively reduce the carbonyl group of 1-chloro-3-methyl-2-butanone. Ruthenium-based catalysts, particularly those with chiral phosphine (B1218219) ligands like BINAP, are often effective for the asymmetric hydrogenation of ketones. nih.gov The choice of the catalyst's chirality dictates which enantiomer of the alcohol is predominantly formed.

Enzymatic Reduction:

Biocatalysis offers a highly selective alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high enantioselectivity. By selecting an appropriate KRED, either the (R)- or (S)-enantiomer of this compound can be produced from 1-chloro-3-methyl-2-butanone. This method is often favored for its mild reaction conditions and high specificity.

| Synthesis Strategy | Precursor | Key Reagent/Catalyst | Product |

| Asymmetric Catalytic Hydrogenation | 1-chloro-3-methyl-2-butanone | Chiral Ruthenium-BINAP complex | Enantiomerically enriched this compound |

| Enzymatic Reduction | 1-chloro-3-methyl-2-butanone | Ketoreductase (KRED) | Enantiomerically pure this compound |

Chiral Resolution Techniques for this compound

When this compound is synthesized as a racemic mixture, the separation of the enantiomers is necessary to obtain the pure forms. This can be accomplished through several chiral resolution techniques.

Enzymatic Kinetic Resolution:

This technique utilizes the stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of the racemic alcohol. In the presence of an acyl donor, the enzyme will selectively acylate one enantiomer at a much faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted enantiomer, which can then be separated by conventional methods like chromatography. For instance, Candida antarctica lipase (B570770) B is an enzyme that has been successfully used for the resolution of similar secondary alcohols. researchgate.net

Chiral Chromatography:

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. This method can be used to obtain highly pure enantiomers.

| Resolution Technique | Principle | Separated Components |

| Enzymatic Kinetic Resolution | Enantioselective acylation of one enantiomer by a lipase. | One enantiomer as an ester, the other as the unreacted alcohol. |

| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Separated enantiomers with different retention times. |

Determination of Absolute Configuration of this compound

Once the enantiomers of this compound have been separated, determining their absolute configuration (the actual 3D arrangement of atoms) is a critical step.

X-ray Crystallography:

This is the most definitive method for determining the absolute configuration of a chiral molecule. It requires the formation of a single crystal of one of the enantiomers, often as a derivative with a known chiral auxiliary. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the atomic positions in three-dimensional space.

Spectroscopic and Chiroptical Methods:

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or the comparison of circular dichroism (CD) spectra with known compounds can provide information about the absolute configuration.

Chemical Correlation:

The absolute configuration can also be determined by chemically converting the enantiomer into a compound whose absolute configuration is already known. If the stereochemistry of the reaction pathway is understood, the configuration of the starting material can be deduced.

| Method | Principle | Requirement |

| X-ray Crystallography | Analysis of X-ray diffraction from a single crystal. | A suitable single crystal of the enantiomer or a derivative. |

| Spectroscopic/Chiroptical Methods | Comparison of spectroscopic properties (NMR, CD) with standards. | Reference compounds with known absolute configuration. |

| Chemical Correlation | Conversion to a compound of known absolute configuration. | A reaction of known stereochemical outcome. |

Advanced Spectroscopic and Chromatographic Characterization of 1 Chloro 3 Methylbutan 2 Ol

Applications of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the precise structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1-Chloro-3-methylbutan-2-ol, a combination of one-dimensional and two-dimensional NMR techniques would be employed for an unambiguous structural assignment.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. Although specific experimental data for this compound is not widely available in public spectral databases, a predicted ¹H NMR spectrum can be hypothesized based on established principles of chemical shifts and spin-spin coupling.

The structure of this compound suggests the presence of several distinct proton signals. The protons on the carbon bearing the chlorine atom (C1) would be expected to resonate at a downfield chemical shift due to the electronegativity of the chlorine. The proton on the carbon with the hydroxyl group (C2) would also be shifted downfield. The methine proton at C3 and the diastereotopic methyl protons at C4 and C5 would exhibit characteristic splitting patterns based on their neighboring protons.

A hypothetical data table for the predicted ¹H NMR spectrum is presented below:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H on C2 (-CHOH) | 3.6 - 3.8 | Doublet of doublets (dd) | J(H2, H1a), J(H2, H3) |

| Ha on C1 (-CHaCl) | 3.4 - 3.6 | Doublet of doublets (dd) | J(H1a, H1b), J(H1a, H2) |

| Hb on C1 (-CHbCl) | 3.3 - 3.5 | Doublet of doublets (dd) | J(H1b, H1a), J(H1b, H2) |

| H on C3 (-CH(CH₃)₂) | 1.8 - 2.0 | Multiplet (m) | J(H3, H2), J(H3, H4/H5) |

| CH₃ at C4/C5 | 0.9 - 1.1 | Doublet (d) | J(H4/H5, H3) |

| OH | Variable | Singlet (s, broad) | - |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are influenced by the electronic environment of each carbon atom.

The carbon attached to the electronegative chlorine atom (C1) would be expected to appear at a lower field, while the carbon bonded to the hydroxyl group (C2) would also be significantly deshielded. The carbons of the isopropyl group (C3, C4, and C5) would resonate at higher fields.

A predicted ¹³C NMR data table is provided below:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 (-CHOH) | 75 - 80 |

| C1 (-CH₂Cl) | 45 - 50 |

| C3 (-CH(CH₃)₂) | 30 - 35 |

| C4/C5 (-CH(CH₃)₂) | 15 - 20 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC) for Structural Assignment

To definitively establish the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, cross-peaks would be observed between the proton on C2 and the protons on C1 and C3, confirming their adjacent relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish correlations between protons and the carbon atoms to which they are directly attached. An HSQC spectrum would show a correlation peak between the proton signal at 3.6-3.8 ppm and the carbon signal at 75-80 ppm, confirming the C2-H2 bond. Similarly, all other C-H direct connections would be mapped.

Mass Spectrometry (MS) Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns of the molecule.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak (if stable enough to be observed) and various fragment ion peaks.

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of chlorine, this peak would exhibit a characteristic isotopic pattern, with a signal for the ³⁵Cl isotope and a smaller signal (approximately one-third the intensity) for the ³⁷Cl isotope, two mass units higher.

Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the bond adjacent to the oxygen-bearing carbon). The presence of a chlorine atom would also influence fragmentation, potentially leading to the loss of a chlorine radical or a molecule of HCl.

A table of potential fragment ions in the EI-MS of this compound is outlined below:

| m/z | Possible Fragment Ion | Notes |

| 122/124 | [C₅H₁₁ClO]⁺ | Molecular ion (M⁺) with ³⁵Cl/³⁷Cl isotopes |

| 107/109 | [C₅H₁₀O]⁺ | Loss of HCl |

| 87 | [C₄H₇O]⁺ | Alpha-cleavage, loss of CH₂Cl |

| 79/81 | [CH₂Cl]⁺ | Chloromethyl cation |

| 57 | [C₄H₉]⁺ | Isopropyl cation |

| 43 | [C₃H₇]⁺ | Propyl cation |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. Instead of causing extensive fragmentation, ESI typically produces protonated molecules [M+H]⁺ or other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺.

For this compound, ESI-MS would be expected to show a prominent signal for the protonated molecule [C₅H₁₁ClO+H]⁺. Predicted collision cross-section data for various adducts of this compound have been calculated, which can be useful in advanced mass spectrometry studies like ion mobility-mass spectrometry.

The following table presents predicted m/z values for common adducts of this compound in ESI-MS:

| Adduct | Predicted m/z |

| [M+H]⁺ | 123.0571 |

| [M+Na]⁺ | 145.0390 |

| [M+K]⁺ | 161.0129 |

| [M+NH₄]⁺ | 140.0835 |

This detailed spectroscopic and spectrometric analysis, combining various NMR and MS techniques, would provide an unambiguous and comprehensive structural characterization of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound, providing a highly accurate mass measurement that facilitates the determination of its elemental composition. The theoretical monoisotopic mass of this compound (C₅H₁₁ClO) is 122.0498427 Da. nih.gov HRMS analysis can confirm this mass with a high degree of precision, typically within a few parts per million (ppm), which helps to distinguish it from other isobaric compounds.

In addition to the protonated molecule [M+H]⁺, HRMS can identify various adducts, further confirming the compound's mass. The predicted masses for common adducts are essential for interpreting complex spectra.

Table 1: Predicted m/z for HRMS Adducts of this compound

| Adduct Form | Predicted m/z |

|---|---|

| [M+H]⁺ | 123.05712 |

| [M+Na]⁺ | 145.03906 |

| [M+NH₄]⁺ | 140.08366 |

| [M+K]⁺ | 161.01300 |

| [M-H]⁻ | 121.04256 |

Data sourced from predictive databases. uni.lu

The fragmentation pattern provides further structural information. A key characteristic in the mass spectrum of a monochlorinated compound is the presence of an isotopic peak (M+2) that is approximately one-third the intensity of the molecular ion peak (M), corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways for this compound under ionization would include alpha-cleavage adjacent to the hydroxyl group and loss of small neutral molecules.

Table 2: Plausible HRMS Fragmentation of this compound

| Fragment Ion (m/z) | Proposed Structure/Loss | Notes |

|---|---|---|

| 107.0363 | [M - CH₃]⁺ | Loss of a methyl group. |

| 105.0471 | [M - H₂O]⁺ | Loss of water from the molecular ion. |

| 87.0444 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 79.0544 | [C₅H₁₁O]⁺ | Loss of a chlorine radical. |

| 73.0284 | [CH(OH)CH(CH₃)₂]⁺ | Alpha-cleavage between C1 and C2. |

| 49.0101 / 51.0072 | [CH₂Cl]⁺ | Alpha-cleavage with charge on the chloromethyl fragment, showing the characteristic 3:1 isotopic pattern. |

| 43.0542 | [CH(CH₃)₂]⁺ | Isopropyl cation fragment. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. ksu.edu.sajchps.com For this compound, these methods can confirm the presence of the hydroxyl (-OH), alkyl (C-H), carbon-oxygen (C-O), and carbon-chlorine (C-Cl) bonds. IR spectroscopy is particularly sensitive to polar bonds and detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability and is highly effective for non-polar bonds. edinst.com

While specific experimental spectra for this compound are not widely published, the expected absorption and scattering bands can be predicted based on established group frequencies.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|---|

| Hydroxyl | O-H stretch | 3200-3600 (broad) | 3200-3600 (weak) | The broadness in IR is due to hydrogen bonding. |

| Alkyl | C-H stretch | 2870-2960 (strong) | 2870-2960 (strong) | Characteristic of sp³ hybridized carbons. |

| Alkyl | C-H bend | 1370-1470 (medium) | 1370-1470 (medium) | Includes scissoring and bending modes. |

| Alcohol | C-O stretch | 1050-1150 (strong) | 1050-1150 (weak) | Position indicates a secondary alcohol. |

| Haloalkane | C-Cl stretch | 600-800 (strong) | 600-800 (strong) | The exact frequency is conformation-dependent. |

Chromatographic Separation and Purity Assessment Methods

Gas Chromatography (GC) is an ideal technique for the separation and purity assessment of volatile and semi-volatile compounds like this compound. cloudfront.net When coupled with a Flame Ionization Detector (FID), GC provides quantitative data on the compound's purity and the presence of any related volatile impurities.

For definitive identification, GC is coupled with a Mass Spectrometer (GC-MS). nih.gov This combination allows for the separation of components in a mixture, followed by their individual mass analysis, providing a high degree of confidence in compound identification. The mass spectra obtained would exhibit fragmentation patterns as discussed in the HRMS section. The choice of a capillary column is crucial for achieving good resolution. A mid-polarity column is often suitable for analyzing halogenated alcohols.

Table 4: Representative GC-MS Method Parameters

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| MS Interface Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 35-300 amu |

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for analyzing less volatile impurities or for quantification without the need for high temperatures that could potentially degrade the sample. For a small, polar molecule like this compound, reverse-phase HPLC is the most common approach.

A significant challenge in the HPLC analysis of this compound is detection, as it lacks a strong UV-absorbing chromophore. Therefore, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be more appropriate than a standard UV detector. Alternatively, derivatization with a UV-active agent could be employed to enhance detection sensitivity if required.

Table 5: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) |

Compound Reference Table

Theoretical and Computational Chemistry Studies on 1 Chloro 3 Methylbutan 2 Ol

Electronic Structure and Molecular Conformation Analysis

The electronic structure and three-dimensional shape (conformation) of 1-chloro-3-methylbutan-2-ol are fundamental to its chemical behavior. Computational methods, such as ab initio and Density Functional Theory (DFT), are employed to determine the most stable arrangement of atoms in space and to understand the distribution of electrons within the molecule.

Analysis of the molecular conformation of this compound involves identifying various possible spatial arrangements (conformers) that arise from the rotation around its single bonds. The relative energies of these conformers are calculated to determine the most stable, or ground-state, conformation. These calculations often reveal the importance of intramolecular forces, such as hydrogen bonding between the hydroxyl group and the chlorine atom, in stabilizing certain conformations. The dihedral angles, bond lengths, and bond angles of the lowest energy conformer provide a detailed picture of the molecule's geometry.

The electronic structure is typically analyzed through examination of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial in predicting the molecule's reactivity. For this compound, the HOMO is generally localized on the oxygen and chlorine atoms, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is often associated with the C-Cl antibonding orbital, suggesting this is the site for nucleophilic attack.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound

| Parameter | Value |

| C1-Cl Bond Length (Å) | 1.805 |

| C2-O Bond Length (Å) | 1.428 |

| C1-C2 Bond Length (Å) | 1.535 |

| C2-C3 Bond Angle (°) | 110.5 |

| O-C2-C1 Bond Angle (°) | 109.8 |

| Cl-C1-C2-O Dihedral Angle (°) | -65.2 |

Quantum Chemical Calculations of Reactivity Descriptors

Quantum chemical calculations provide a suite of reactivity descriptors that quantify the chemical reactivity of this compound. These descriptors are derived from the electronic structure and are used to predict how the molecule will interact with other chemical species. Common descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the Fukui function.

The Fukui function is a more sophisticated descriptor that identifies the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. By analyzing the changes in electron density upon the addition or removal of an electron, the Fukui function can pinpoint specific atoms that are most susceptible to attack. For this compound, these calculations can differentiate the reactivity of the hydroxyl and chloro functional groups.

Table 2: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| HOMO Energy | -10.85 |

| LUMO Energy | 1.52 |

| Ionization Potential (IP) | 10.85 |

| Electron Affinity (EA) | -1.52 |

| Electronegativity (χ) | 4.665 |

| Chemical Hardness (η) | 6.185 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the transition states, intermediates, and products, and calculate the activation energies associated with different reaction pathways.

For instance, the reaction of this compound with a base can proceed through either a substitution (SN2) or an elimination (E2) pathway. Computational modeling can determine the structures and energies of the transition states for both pathways. This allows for a prediction of which pathway is more favorable under specific conditions. The calculations can also reveal the stereochemical outcome of the reaction.

These studies often involve locating the transition state structure, which is a first-order saddle point on the PES. Vibrational frequency analysis is then performed to confirm the nature of the stationary points (minima for reactants, products, and intermediates; a single imaginary frequency for a transition state). The intrinsic reaction coordinate (IRC) is then calculated to ensure that the transition state connects the reactants and products.

Prediction and Interpretation of Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra for validation and interpretation. The most commonly calculated spectra are infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis).

The prediction of the IR spectrum involves calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. By comparing the calculated spectrum with an experimental one, each peak in the experimental spectrum can be assigned to a specific molecular motion. For this compound, characteristic peaks for the O-H stretch, C-H stretch, and C-Cl stretch can be predicted.

NMR chemical shifts and coupling constants can also be calculated with a high degree of accuracy. These calculations help in the assignment of signals in the experimental ¹H and ¹³C NMR spectra to specific nuclei in the molecule. Theoretical predictions of UV-Vis spectra, obtained through time-dependent DFT (TD-DFT) calculations, can provide information about the electronic transitions within the molecule.

Table 3: Predicted Vibrational Frequencies and Assignments for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | 3650 |

| C-H Stretch (isopropyl) | 2960 |

| C-H Stretch (backbone) | 2920 |

| C-O Stretch | 1050 |

| C-Cl Stretch | 750 |

Solvation Effects on the Structure and Reactivity of this compound

The properties and reactivity of this compound can be significantly influenced by the solvent in which it is dissolved. Computational models can account for these solvation effects through either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into how the solvent affects the conformational equilibrium and reaction energetics. For example, polar solvents would be expected to stabilize more polar conformers of this compound.

Explicit solvent models involve including a number of solvent molecules in the calculation along with the solute molecule. While computationally more demanding, this approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of this compound and water molecules. These models are particularly important for accurately describing reactions where the solvent plays a direct role in the mechanism.

Applications of 1 Chloro 3 Methylbutan 2 Ol in Organic Synthesis and Chemical Manufacturing

Role as a Key Intermediate in Fine Chemical Synthesis

In fine chemical synthesis, 1-Chloro-3-methylbutan-2-ol primarily serves as a precursor to other valuable chemical entities. Its most significant role is as a direct intermediate in the synthesis of epoxides, specifically 2-isopropyloxirane. Through an intramolecular Williamson ether synthesis, treatment of the chlorohydrin with a base causes the deprotonated hydroxyl group to displace the adjacent chlorine atom, forming a stable three-membered ether ring. This reaction is a common and efficient method for epoxide formation. orgsyn.org Epoxides like 2-isopropyloxirane are highly sought-after intermediates themselves, used in the synthesis of pharmaceuticals, polymers, and other specialty chemicals.

Building Block for Complex Organic Molecules

As a building block, this compound provides a specific five-carbon skeleton (the isoamyl group) functionalized for further elaboration. The presence of both a nucleophilic site (the alcohol) and an electrophilic site (the carbon bearing the chlorine) on the same molecule allows for sequential and controlled reactions. Synthetic chemists can leverage this structure to introduce the 3-methyl-2-hydroxybutyl moiety into larger molecular frameworks. For example, the hydroxyl group can be protected, allowing for a nucleophilic substitution reaction at the chlorinated carbon, followed by deprotection and further reaction at the alcohol site. This strategic utility makes it a valuable component for constructing complex organic targets.

Potential Applications in Polymer Chemistry and Material Science

Documented applications of this compound in polymer chemistry and material science are limited. However, its bifunctional nature suggests potential utility in these fields. The hydroxyl group could theoretically act as a co-monomer or an initiator in polymerization reactions, such as in the formation of polyesters or polyurethanes. The presence of the chlorine atom offers a reactive site that could be used for post-polymerization modification, allowing for the grafting of specific side chains onto a polymer backbone to tailor its material properties. These applications remain largely theoretical and are not currently represented in mainstream industrial processes.

Derivatization for Specialized Chemical Products

The primary value of this compound lies in its ability to be converted into a variety of derivatives through reactions targeting its functional groups. These transformations yield specialized products for further synthetic use.

Key derivatization reactions include:

Epoxide Formation: As mentioned, treatment with a base like sodium hydroxide (B78521) yields 2-isopropyloxirane, a versatile epoxide intermediate. orgsyn.org

Oxidation: The secondary alcohol can be oxidized using standard reagents (e.g., pyridinium (B92312) chlorochromate) to produce the corresponding ketone, 1-chloro-3-methylbutan-2-one (B1367078). nih.gov

Esterification: The hydroxyl group can react with acyl chlorides or carboxylic acids to form esters, which can serve as protecting groups or introduce new functionalities.

Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles to introduce groups such as azides, cyanides, or amines, creating a diverse range of substituted butanols.

The following table summarizes some of the key derivatization pathways for this compound.

| Reaction Type | Reagent(s) | Product Class | Significance |

| Intramolecular Cyclization | Base (e.g., NaOH, KOH) | Epoxide (2-Isopropyloxirane) | Forms a highly reactive and useful chemical intermediate. orgsyn.org |

| Oxidation | Oxidizing Agent (e.g., PCC) | Ketone (1-Chloro-3-methylbutan-2-one) | Creates a bifunctional keto-halide building block. nih.gov |

| Esterification | Acyl Chloride, Carboxylic Acid | Ester | Protects the hydroxyl group or adds new functionality. |

| Nucleophilic Substitution | Nucleophile (e.g., NaN3, NaCN) | Substituted Alcohol | Introduces diverse functional groups at the C1 position. |

Environmental Fate and Degradation Studies of 1 Chloro 3 Methylbutan 2 Ol

Biotic Degradation Mechanisms (e.g., microbial metabolism)

The biodegradation of 1-chloro-3-methylbutan-2-ol is anticipated to be mediated by microorganisms capable of metabolizing short-chain chlorinated alcohols. While specific studies on this compound are scarce, the metabolic pathways for similar molecules have been elucidated, providing a framework for its likely biotic fate.

Microbial degradation of halogenated aliphatic compounds often proceeds through initial enzymatic attacks that either remove the halogen or oxidize the alcohol group. For this compound, two primary initial pathways are plausible:

Oxidative Pathway: The initial step could involve the oxidation of the secondary alcohol group to a ketone, forming 1-chloro-3-methylbutan-2-one (B1367078). This reaction would be catalyzed by an alcohol dehydrogenase. The resulting chlorinated ketone could then undergo further degradation, potentially involving dehalogenation. Studies on the degradation of 2-chloroethanol (B45725) by Pseudomonas stutzeri have identified the activity of chloroethanol dehydrogenase, which oxidizes the alcohol to the corresponding aldehyde. nih.gov

Dehalogenation Pathway: Alternatively, the degradation could be initiated by a dehalogenase enzyme that cleaves the carbon-chlorine bond. This would result in the formation of 3-methylbutane-1,2-diol (B1200908). The resulting diol is a non-halogenated intermediate that can be more readily metabolized by a wider range of microorganisms, likely entering central metabolic pathways after further oxidation.

Following these initial steps, the resulting intermediates are expected to be channeled into common metabolic pathways. For example, if 3-methylbutane-1,2-diol is formed, it could be further oxidized to corresponding keto-acids and eventually enter the Krebs cycle. If the oxidative pathway is followed, the resulting 1-chloro-3-methylbutan-2-one would still need to undergo dehalogenation before complete mineralization.

The efficiency of biodegradation will depend on various environmental factors, including the presence of adapted microbial communities, nutrient availability, temperature, and pH. The presence of other organic compounds could also influence the degradation through co-metabolism, where the enzymes produced for the degradation of one compound fortuitously act on another.

Plausible Microbial Degradation Pathways for this compound

| Pathway | Initial Enzyme | Initial Product | Subsequent Steps |

|---|---|---|---|

| Oxidative | Alcohol Dehydrogenase | 1-Chloro-3-methylbutan-2-one | Dehalogenation and further oxidation |

| Dehalogenation | Dehalogenase | 3-Methylbutane-1,2-diol | Oxidation and entry into central metabolism |

Environmental Occurrence and Distribution Modeling

Specific data on the environmental occurrence and distribution of this compound are not widely reported. Its presence in the environment would likely be linked to industrial activities where it is used as a solvent or an intermediate in chemical synthesis. Potential sources of release include industrial wastewater discharges and accidental spills.

The environmental distribution of this compound can be predicted based on its physicochemical properties. As a relatively small, polar molecule with a hydroxyl group, it is expected to be soluble in water. This suggests that if released into the environment, it would predominantly partition to the aqueous phase. Its volatility, while not as high as that of non-polar compounds of similar molecular weight, could lead to some partitioning to the atmosphere, particularly from surface waters.

Distribution modeling, using fugacity-based models, would likely predict that water is the primary environmental compartment for this compound, followed by soil and to a lesser extent, air. Its potential for bioaccumulation is expected to be low due to its water solubility and likely susceptibility to metabolic degradation.

Methodologies for Environmental Detection and Monitoring of this compound

The detection and monitoring of this compound in environmental matrices such as water, soil, and air would rely on standard analytical techniques for volatile organic compounds (VOCs).

Sample Preparation:

For water samples, direct aqueous injection into a gas chromatograph may be feasible for high concentrations. However, for trace-level analysis, pre-concentration techniques such as purge-and-trap or solid-phase microextraction (SPME) would be necessary to achieve the required sensitivity. For soil and sediment samples, methods like headspace analysis or solvent extraction would be employed to isolate the compound prior to analysis.

Analytical Instrumentation:

The primary analytical technique for the quantification of this compound would be Gas Chromatography (GC) . A capillary column with a suitable stationary phase (e.g., a mid-polar phase) would be used to separate the analyte from other components in the sample.

Several types of detectors can be coupled with GC for the detection of this compound:

Flame Ionization Detector (FID): FID is a universal detector for organic compounds and would provide good sensitivity for this compound.

Electron Capture Detector (ECD): ECD is highly sensitive to halogenated compounds and would therefore be an excellent choice for detecting this compound at trace levels.

Mass Spectrometry (MS): GC-MS is the most definitive technique as it provides both quantification and structural confirmation of the analyte. The mass spectrum of this compound would show a characteristic fragmentation pattern, allowing for unambiguous identification.

Summary of Analytical Methods for this compound

| Matrix | Sample Preparation | Analytical Technique | Detector | Comments |

|---|---|---|---|---|

| Water | Direct Injection, Purge-and-Trap, SPME | Gas Chromatography (GC) | FID, ECD, MS | Pre-concentration needed for trace analysis. |

| Soil/Sediment | Headspace, Solvent Extraction | Gas Chromatography (GC) | FID, ECD, MS | Extraction efficiency is crucial for accurate quantification. |

| Air | Sorbent Tube Sampling, Canister Sampling | Gas Chromatography (GC) | FID, ECD, MS | Thermal desorption is typically used with sorbent tubes. |

Continuous or on-site monitoring could potentially be achieved using portable GC systems or dedicated sensors, although the development of a specific sensor for this compound would require significant research. airmet.com.audataparc.com

Future Research Directions and Challenges in 1 Chloro 3 Methylbutan 2 Ol Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of halohydrins often involves the reaction of alkenes with halogens in the presence of water. chemistrysteps.comyoutube.com For 1-chloro-3-methylbutan-2-ol, this would typically involve the reaction of 3-methyl-1-butene (B165623) with chlorine in an aqueous medium. However, future research must prioritize the development of more sustainable and efficient synthetic routes that minimize hazardous reagents and waste.

Key areas for exploration include:

Biocatalytic Approaches: The use of enzymes, such as halohydrin dehalogenases (HHDHs) or chloroperoxidases, offers a highly selective and environmentally benign route. unipd.itrsc.org Research could focus on engineering HHDHs for the reverse reaction—the opening of an epoxide (isobutylethylene oxide) with a chloride source—to produce enantiopure this compound. byjus.com This chemoenzymatic strategy could provide access to specific stereoisomers, which are valuable as chiral building blocks. researchgate.net

Photocatalysis: Sunlight-driven, photocatalytic methods for olefin hydroxyhalogenation represent a green alternative to traditional methods. researchgate.net Developing a photocatalytic system for the synthesis of this compound from 3-methyl-1-butene using a simple chloride source and water would be a significant advancement.

Electrochemical Synthesis: Electrochemical methods can offer a sustainable pathway by generating reactive halogen species in situ, avoiding the direct use of hazardous halogens. researchgate.net Research into an electrochemical process for the chlorohydrination of 3-methyl-1-butene could lead to a scalable and greener manufacturing process.

| Synthetic Pathway | Key Advantages | Potential Challenges | Starting Materials |

|---|---|---|---|

| Biocatalytic (e.g., HHDH) | High enantioselectivity, mild reaction conditions, reduced waste. unipd.it | Enzyme stability and activity, substrate scope, cost of biocatalyst. rsc.org | Isobutylethylene oxide, Chloride source |

| Photocatalytic Hydroxychlorination | Uses light as an energy source, potential for high atom economy. researchgate.net | Catalyst design and efficiency, control of regioselectivity. | 3-Methyl-1-butene, Chloride source, Water |

| Electrochemical Synthesis | Avoids bulk storage of hazardous halogens, precise control over reaction. researchgate.net | Electrode material selection, optimizing current efficiency and selectivity. | 3-Methyl-1-butene, Chloride source, Water |

Development of Advanced Catalytic Systems for Transformations

This compound is a versatile substrate for a variety of chemical transformations, most notably its conversion to isobutylethylene oxide through intramolecular cyclization with a base. chemistrysteps.com Future research should focus on developing advanced catalytic systems to control and expand the scope of these transformations.

Prospective research areas include:

Heterogeneous Catalysts for Epoxidation: While homogeneous bases are effective, developing reusable solid-base catalysts for the cyclization of this compound to its corresponding epoxide would enhance process sustainability. acs.orgacs.org Materials like hydrotalcites or functionalized mesoporous silicas could be investigated for their catalytic activity, selectivity, and stability. researchgate.net

Organocatalysis: The development of organocatalysts for asymmetric transformations of this compound could open new synthetic avenues. For instance, chiral organocatalysts could be employed in kinetic resolutions or in subsequent reactions of the derived epoxide.

Nanocatalysis: Nanoparticle-based catalysts could offer unique reactivity and selectivity for the functionalization of the C-Cl or C-OH bonds. For example, supported metal nanoparticles could catalyze dehalogenation or oxidation reactions under mild conditions.

| Catalytic System | Target Transformation | Potential Advantages | Research Challenges |

|---|---|---|---|

| Solid-Base Catalysts (e.g., CaO/MgO composites) | Epoxidation (Cyclization) | Catalyst reusability, simplified product purification, potential for flow processes. acs.org | Leaching of active sites, catalyst deactivation, optimizing basicity. acs.org |

| Chiral Organocatalysts | Kinetic Resolution / Asymmetric Functionalization | Metal-free catalysis, high stereocontrol, tolerance to functional groups. | Catalyst loading, turnover frequency, broad substrate applicability. |

| Supported Nanoparticles (e.g., Pd/C, Au/TiO₂) | Dehalogenation, Oxidation, C-C Coupling | High surface area, unique electronic properties, enhanced reactivity. | Sintering at high temperatures, product selectivity, cost of noble metals. |

Investigating Unexplored Reaction Manifolds

Beyond its conversion to an epoxide, the bifunctional nature of this compound (containing both a hydroxyl and a chloro group) makes it a valuable precursor for a range of other molecules. unipd.it A significant research opportunity lies in exploring reaction manifolds that have not been systematically studied for this particular substrate.

Future investigations could target:

Nucleophilic Substitution Reactions: While intramolecular substitution is well-known, intermolecular reactions with various nucleophiles (e.g., azides, cyanides, thiols) could lead to a diverse library of functionalized 3-methylbutane derivatives, such as valuable amino alcohols or azido (B1232118) alcohols. unipd.itbyjus.com

Rearrangement Reactions: Acid-catalyzed or Lewis acid-mediated rearrangement reactions could be explored. For example, a pinacol-type rearrangement could potentially lead to the formation of aldehydes or ketones with a rearranged carbon skeleton.

C-H Activation/Functionalization: Modern synthetic methods involving C-H activation could be applied to the isopropyl or methylene (B1212753) groups of the molecule, enabling the installation of new functional groups at positions not easily accessible through classical methods.

| Reaction Type | Potential Reagents | Expected Product Class | Synthetic Value |

|---|---|---|---|

| Intermolecular Nucleophilic Substitution | NaN₃, KCN, NaSR | Azido alcohols, Hydroxynitriles, Thioalcohols | Precursors for pharmaceuticals and fine chemicals. unipd.it |

| Lewis Acid-Catalyzed Rearrangement | BF₃·OEt₂, AlCl₃ | Substituted Aldehydes/Ketones | Access to novel carbonyl compounds. |

| C-H Functionalization | Transition metal catalysts (e.g., Rh, Pd) | Derivatives with new C-C or C-heteroatom bonds | Late-stage modification and diversification. |

Integration with Flow Chemistry and Automated Synthesis Technologies

The translation of synthetic procedures from batch to continuous flow processing offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov The chemistry of this compound is well-suited for integration with these modern technologies.

Key opportunities include:

Continuous Synthesis: Developing a continuous flow reactor for the synthesis of this compound from 3-methyl-1-butene would allow for safer handling of gaseous chlorine and better temperature control, minimizing byproduct formation. researchgate.net

Telescoped Reactions: A multi-step "telescoped" flow process could be designed where the chlorohydrin is synthesized in the first reactor module and then directly fed into a second module containing an immobilized base for immediate conversion to the epoxide. nih.gov This eliminates the need for isolating the potentially unstable intermediate.

Automated Optimization: Automated synthesis platforms could be used to rapidly screen reaction conditions (e.g., temperature, pressure, catalyst, residence time) for both the synthesis and subsequent transformations of this compound, accelerating the discovery of optimal process parameters.

| Parameter | Conventional Batch Process | Continuous Flow Process |

|---|---|---|

| Safety | Potential for thermal runaway, larger volumes of hazardous materials. | Smaller reaction volumes, superior heat dissipation, better control. nih.gov |

| Efficiency | Slower reaction times, potential for lower yields due to side reactions. | Enhanced mixing and heat transfer, shorter residence times, higher throughput. researchgate.net |

| Scalability | Challenging to scale up, "scale-up" issues are common. | Easier to scale by running longer or using parallel reactors ("numbering-up"). |

| Process Control | Difficult to precisely control temperature and mixing gradients. | Precise control over residence time, temperature, and stoichiometry. nih.gov |

Emerging Applications in Green Solvents and Processes

The principles of green chemistry encourage the use of safer solvents and the design of inherently more sustainable processes. nih.gov While this compound itself is unlikely to be a green solvent due to its halogen content and potential reactivity, its derivatives could find applications in this area.

Future research could investigate:

Derivative Solvents: The corresponding epoxide, isobutylethylene oxide, or the diol formed from hydrolysis (3-methylbutane-1,2-diol) could be evaluated as potential bio-based or biodegradable solvents. Their physical properties (e.g., boiling point, polarity, viscosity) would need to be thoroughly characterized.

Use as a Bio-based Building Block: If sustainable pathways to this compound from renewable feedstocks (e.g., via fermentation products) can be developed, it could serve as a valuable C5 platform chemical. Its conversion into other chemicals, such as diols, ethers, or polymers, would contribute to a more circular economy.